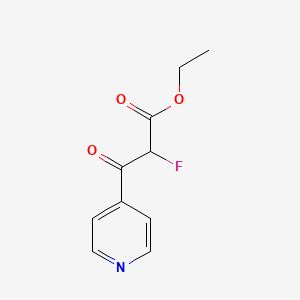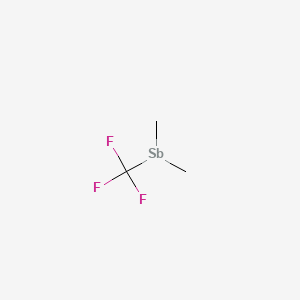
Stibine, dimethyl(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stibine, dimethyl(trifluoromethyl)- is a chemical compound with the formula C₃H₆F₃Sb. It is a trifluoromethylated organoantimony compound, which means it contains a trifluoromethyl group (CF₃) attached to an antimony atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Stibine, dimethyl(trifluoromethyl)- typically involves the reaction of antimony compounds with trifluoromethylating agents. One common method is the reaction of antimony trichloride (SbCl₃) with trifluoromethyltrimethylsilane (CF₃SiMe₃) in the presence of a base such as potassium fluoride (KF). The reaction proceeds under mild conditions and yields the desired trifluoromethylated product .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through purification techniques such as distillation or recrystallization .
化学反应分析
Types of Reactions
Stibine, dimethyl(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state antimony compounds.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halides (e.g., Cl₂, Br₂) and nucleophiles (e.g., Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield antimony oxides, while substitution reactions can produce a variety of trifluoromethylated derivatives .
科学研究应用
Stibine, dimethyl(trifluoromethyl)- has several scientific research applications:
Biology: The compound’s unique properties make it a potential candidate for studying biological interactions involving antimony and fluorine.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity
作用机制
The mechanism of action of Stibine, dimethyl(trifluoromethyl)- involves its interaction with molecular targets through the trifluoromethyl group. This group is highly electronegative and can influence the electronic properties of the compound, making it reactive towards various substrates. The compound can participate in radical reactions, nucleophilic substitutions, and other chemical processes, depending on the specific conditions and targets involved .
相似化合物的比较
Similar Compounds
Trifluoromethyltrimethylsilane (CF₃SiMe₃): Used as a trifluoromethylating agent in organic synthesis.
Trifluoromethyl iodide (CF₃I): Another trifluoromethylating reagent with different reactivity.
Trifluoromethyl sulfone (CF₃SO₂): Used in the synthesis of various trifluoromethylated compounds.
Uniqueness
Stibine, dimethyl(trifluoromethyl)- is unique due to the presence of both antimony and trifluoromethyl groups in its structure. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for specific applications in organic synthesis and materials science .
属性
CAS 编号 |
421-62-5 |
|---|---|
分子式 |
C3H6F3Sb |
分子量 |
220.83 g/mol |
IUPAC 名称 |
dimethyl(trifluoromethyl)stibane |
InChI |
InChI=1S/CF3.2CH3.Sb/c2-1(3)4;;;/h;2*1H3; |
InChI 键 |
LEQCKBKBWQURHB-UHFFFAOYSA-N |
规范 SMILES |
C[Sb](C)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


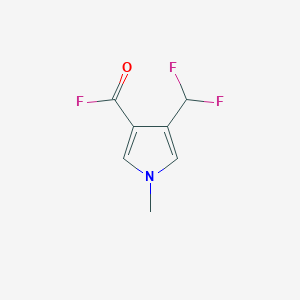
![trisodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13415883.png)

![(8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13415894.png)
![N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide](/img/structure/B13415899.png)



![Disodium 7-amino-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate](/img/structure/B13415935.png)
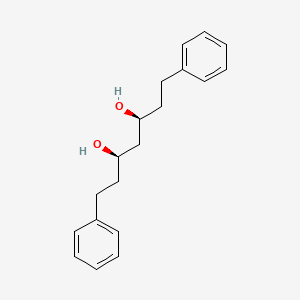
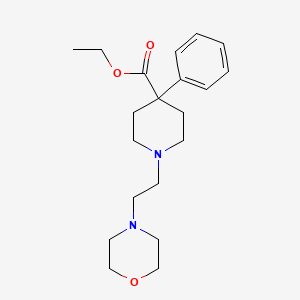
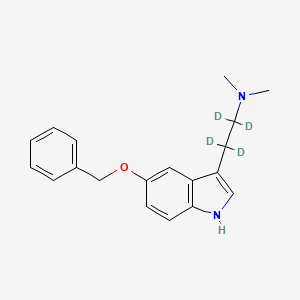
![N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide](/img/structure/B13415964.png)
